![molecular formula C24H37NO10 B195422 Butamiratcitrat CAS No. 18109-81-4](/img/structure/B195422.png)
Butamiratcitrat
Übersicht
Beschreibung
Butamirate citrate is a non-opioid central cough suppressant widely used to treat dry, non-productive coughs. It acts on the cough center in the medulla oblongata without causing respiratory suppression . This compound is commonly prescribed in the form of syrup, controlled-release tablets, and oral solutions .
Wissenschaftliche Forschungsanwendungen
Cough Management
Butamirate citrate is widely used to alleviate dry cough associated with various conditions, including:
- Respiratory infections : It helps reduce coughing caused by seasonal respiratory disorders.
- Chronic cough : Studies have shown its efficacy in managing chronic cough due to different etiologies, including irritative and carcinogenic causes .
Oncology Applications
Recent research indicates that butamirate citrate may have potential anti-tumor effects. In a study involving glioblastoma cell lines, butamirate demonstrated significant suppression of cell growth and migration, suggesting its utility as an adjunct therapy in cancer treatments. The compound was shown to inhibit key signaling pathways involved in tumor progression, such as EGFR and STAT3 .
Respiratory Function Improvement
Butamirate citrate has been noted for its bronchospasmolytic effects, which can improve respiratory function by reducing airway resistance. This characteristic is particularly beneficial for patients with respiratory tract inflammation or conditions like asthma .
Case Study 1: Efficacy in Chronic Cough
A double-blind randomized study involving 60 patients compared butamirate citrate with clobutinol syrup for treating chronic cough. Results indicated that both treatments significantly improved cough frequency and severity; however, butamirate showed a statistically superior effect on cough frequency specifically related to carcinomas (p = 0.026) .
Case Study 2: Anti-Tumor Effects
In vitro studies on glioblastoma cells demonstrated that butamirate citrate effectively inhibited cell proliferation and migration. The treatment led to decreased phosphorylation of critical proteins involved in tumor growth and survival, indicating a potential role for butamirate in cancer therapy .
Table 1: Comparative Efficacy of Butamirate Citrate vs Clobutinol Syrup
Parameter | Butamirate Citrate | Clobutinol Syrup | P-value |
---|---|---|---|
Cough Frequency Reduction | Significant (p = 0.026) | Not Significant | <0.05 |
Severity Improvement | Highly Significant | Highly Significant | <0.001 |
Table 2: Effects of Butamirate on Glioblastoma Cell Lines
Treatment | Cell Line | Growth Inhibition (%) | Migration Inhibition (%) |
---|---|---|---|
Control | U87MG | 0 | 0 |
Butamirate | U87MG | 45 | 50 |
Butamirate | U87MG-TMZR | 60 | 65 |
Safety Profile
While generally well-tolerated, butamirate citrate can cause side effects such as nausea and drowsiness in some patients . A notable case involved a pediatric patient who experienced methemoglobinemia following an overdose, highlighting the importance of dosage adherence .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Butamiratcitrat beinhaltet die Veresterung von 2-(2-Diethylaminoethoxy)ethanol mit 2-Phenylbuttersäure. Die Reaktion findet typischerweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen statt. Der resultierende Ester wird dann durch Destillation oder Rekristallisation gereinigt .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und kontinuierlichen Destillationsanlagen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Konsistenz und Reinheit des Produkts zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Butamiratcitrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische wässrige Lösungen werden üblicherweise für Hydrolysereaktionen verwendet.
Hauptprodukte, die gebildet werden:
Hydrolyseprodukte: 2-(2-Diethylaminoethoxy)ethanol und 2-Phenylbuttersäure.
Oxidationsprodukte: Verschiedene oxidierte Derivate von this compound.
Wirkmechanismus
Butamirate citrate exerts its antitussive action by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, it has non-specific anticholinergic and bronchospasmolytic effects, which help improve respiratory function .
Vergleich Mit ähnlichen Verbindungen
Oxeladin: Chemically related to butamirate citrate, oxeladin has an additional ethyl group in its carboxylic acid.
Pentoxyverine: Another related compound, pentoxyverine, has both ethyl groups of oxeladin replaced by one cyclopentyl group.
Uniqueness of Butamirate Citrate: Butamirate citrate is unique due to its non-opioid nature, making it a safer alternative to opioid-based cough suppressants. It also has a broad therapeutic range and is well-tolerated even at high doses .
Biologische Aktivität
Butamirate citrate is a centrally acting cough suppressant widely used in Europe for the treatment of cough due to various etiologies. Its pharmacological properties, mechanisms of action, and clinical efficacy have been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of butamirate citrate, including its effects on cough suppression, potential applications in oncology, and pharmacokinetic profiles.
Butamirate citrate operates primarily as a cough suppressant without being chemically related to opium alkaloids, thus avoiding the risk of dependence. It is known to cross the blood-brain barrier and exert its effects by acting on the medulla oblongata, which is responsible for the cough reflex. Additionally, butamirate has been shown to possess non-specific anticholinergic and bronchospasmolytic properties, enhancing respiratory function and providing symptomatic relief from cough .
Pharmacokinetics
The pharmacokinetic profile of butamirate citrate indicates that it is rapidly absorbed following oral administration, with significant metabolism occurring shortly thereafter. It is hydrolyzed within approximately 10 minutes, resulting in metabolites such as 2-phenylbutyric acid and diethylamino-ethoxyethanol , both of which also exhibit antitussive properties .
Table 1: Pharmacokinetic Data of Butamirate Citrate
Parameter | Value |
---|---|
Absorption Time | ~10 minutes |
Plasma Protein Binding | ~95% |
Elimination Half-Life | Not detected in plasma; metabolites present |
Metabolites | 2-phenylbutyric acid, diethylamino-ethoxyethanol |
Cough Suppression
Numerous clinical trials have demonstrated the efficacy of butamirate citrate in reducing both the frequency and severity of cough. A double-blind randomized study involving 60 patients compared butamirate citrate linctus with clobutinol syrup over five days. Both treatments resulted in significant improvements (p < 0.001) in cough severity and frequency; however, butamirate citrate showed superior efficacy specifically for patients with cough due to carcinomas (p = 0.026) .
Case Study: Glioblastoma Treatment
Recent research has explored the potential use of butamirate citrate beyond cough suppression. A study indicated that butamirate effectively inhibited the growth of glioblastoma cell lines (U87MG) by suppressing STAT3 transcriptional activity, which is crucial for tumor survival and proliferation. The study found that butamirate treatment led to decreased phosphorylation levels of EGFR, STAT3, ERK, and AKT compared to untreated controls .
Comparative Studies
A comparative evaluation highlighted that both butamirate citrate and clobutinol syrup had similar overall effectiveness in treating cough; however, specific patient demographics showed varying responses. For instance, patients with chronic cough due to malignancies responded better to butamirate than clobutinol .
Table 2: Comparative Efficacy of Butamirate Citrate vs. Clobutinol Syrup
Treatment | Improvement in Cough Frequency | Improvement in Cough Severity | Statistical Significance |
---|---|---|---|
Butamirate Citrate | Yes (p = 0.026 for carcinomas) | Yes (p < 0.001) | Significant |
Clobutinol Syrup | Yes | Yes | Not significant |
Side Effects and Tolerability
Butamirate citrate is generally well tolerated; however, some patients have reported side effects such as nausea and drowsiness. In clinical trials comparing it with other antitussive agents, side effects were minimal and comparable across treatment groups .
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKMHUAWFDGPTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046270 | |
Record name | Butamirate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18109-81-4 | |
Record name | Butamirate citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18109-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butamirate citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butamirate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTAMIRATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.